1-{1-[(2E)-but-2-enoyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione
Description
This compound features an imidazolidine-2,4-dione core substituted with a cyclopropyl group at position 3 and a piperidin-4-yl moiety acylated by a (2E)-but-2-enoyl group. The cyclopropyl group may enhance metabolic stability compared to bulkier aromatic substituents, while the piperidine ring contributes to conformational flexibility .
Properties
IUPAC Name |
1-[1-[(E)-but-2-enoyl]piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-2-3-13(19)16-8-6-11(7-9-16)17-10-14(20)18(15(17)21)12-4-5-12/h2-3,11-12H,4-10H2,1H3/b3-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKLCSKKBLVRCOG-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N1CCC(CC1)N2CC(=O)N(C2=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)N1CCC(CC1)N2CC(=O)N(C2=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues from Spiroquinoline Series ()
Compounds such as 1'-acyl-1-benzyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinolines] (e.g., 3a-l) share a piperidine backbone modified via acylation. Key differences include:
- Core Structure: The target compound’s imidazolidinedione core contrasts with the spiroquinoline scaffold of compounds, leading to distinct electronic and steric profiles.
- Synthesis: Both classes employ acylation of piperidine precursors, but the target compound’s (2E)-but-2-enoyl group introduces stereochemical considerations absent in simpler acyl derivatives .
- Analytical Data : GC-MS analysis of both classes shows molecular ions with low intensity (0.5–8.0%), suggesting similar challenges in ionization stability .
Substituted Imidazolidinediones ()
The compound 1-{1-[(2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione (PubChem) shares the imidazolidinedione core and piperidine acylation but differs in substituents:
- Biological Implications : The benzodioxol group may enhance π-π stacking interactions but could increase metabolic susceptibility due to esterase-sensitive motifs .
Piperidinyl Indole Derivatives with Antimicrobial Activity ()
DMPI and CDFII are piperidinyl indoles reported as synergists for carbapenems against MRSA. Comparisons include:
- Core Structure : Indole vs. imidazolidinedione, leading to divergent pharmacophores.
- Biological Activity : While DMPI/CDFII show direct antimicrobial synergy, the target compound’s activity remains uncharacterized in the provided evidence.
Table 2: Functional Group Impact on Properties
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